N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine
Description
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine (CAS: 859833-23-1) is a tertiary amine featuring a methyl-substituted methanamine core linked to a phenyl ring substituted with a piperidin-1-ylmethyl group at the para position. Its dihydrochloride salt (C₁₄H₂₄Cl₂N₂, MW: 291.26) is commercially available as a building block for drug discovery .
Properties
IUPAC Name |
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-13-5-7-14(8-6-13)12-16-9-3-2-4-10-16/h5-8,15H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAOEKGFLXNSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine typically involves the reaction of N-methylbenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .
Scientific Research Applications
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in binding to these targets, which can include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Positional Isomers
QZ-9649 (N-Methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine)
- Structure : Piperidinylmethyl group at the ortho position of the phenyl ring.
- This isomer may exhibit altered pharmacokinetics due to differences in molecular geometry .
Piperidine-Substituted Analogs
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 486437-59-6)
QY-6706 ((1-Methyl-piperidin-4-yl)-phenethyl-amine)
- Structure : Piperidine ring substituted with a methyl group at the 4-position, linked via a phenethylamine chain.
Heterocyclic Variants
N-Methyl-1-(pyren-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanamine (V1)
- Structure : Pyrene and dioxaborolane substituents replace the phenyl-piperidine system.
- Impact : The pyrene group enhances fluorescence properties, making V1 suitable for imaging applications. The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling, enabling conjugation to other molecules—a feature absent in the parent compound .
N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9 in )
- Structure: Thienopyridine replaces the phenyl ring.
- Impact: The electron-rich thienopyridine system may improve binding to RNA riboswitches (e.g., TPP riboswitch, KD ~1 µM) compared to the phenyl-piperidine scaffold, which lacks such documented activity .
Functional Group Modifications
N-methyl-1-(4-(methylsulfonyl)phenyl)methanamine ()
- Structure : Methylsulfonyl group replaces the piperidinylmethyl substituent.
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e in )
- Structure : Fluorinated benzylidene Schiff base derivative.
- Impact : The fluorinated aromatic system enhances metabolic stability and electron-withdrawing effects, which may alter redox properties in catalytic applications .
Comparative Data Table
Biological Activity
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine, also known as N-methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H24Cl2N2
- Molecular Weight : 291.26 g/mol
- CAS Number : 859833-23-1
- PubChem CID : 18525780
Structural Information
The compound features a piperidine ring attached to a phenyl group, which is further substituted with a methyl group. This structure is significant for its interaction with biological targets.
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, including:
- Antibacterial Activity : Studies have shown that derivatives of piperidine compounds possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, certain piperidine derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have shown antifungal effects, with varying efficacy against fungi such as Candida albicans. The presence of specific substituents on the piperidine ring can enhance these activities .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that compounds with similar structures may inhibit enzymes involved in metabolic pathways related to bacterial growth and survival .
- Interaction with Cell Membranes : The lipophilicity of the compound allows it to penetrate bacterial membranes effectively, disrupting cellular functions .
- Modulation of Immune Responses : Research indicates potential immunomodulatory effects that could enhance the host's ability to combat infections .
Case Studies and Research Findings
A variety of studies have explored the biological activities of related compounds:
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine?
The compound is typically synthesized via multi-step alkylation or reductive amination. For example, a method involving coupling of a piperidine-substituted benzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate, followed by reduction with NaBH₄ or catalytic hydrogenation to finalize the structure. Key steps require strict anhydrous conditions and purification via column chromatography (silica gel, eluting with EtOAc/hexane mixtures) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) confirms substituent positions, e.g., aromatic protons at δ 7.10–6.78 ppm and methylene signals at δ 3.54 ppm .
- Mass Spectrometry (MS): Low-resolution ESI-MS ([M+H]⁺ at m/z 220) verifies molecular weight .
- Purity Analysis: HPLC with UV detection (λmax ~255 nm) ensures ≥98% purity, critical for biological assays .
Q. How is the compound handled and stored to maintain stability?
Store at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions. For experimental use, dissolve in DMSO (10 mM stock) and avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay-specific variables:
- Receptor Binding Assays: Differences in buffer pH (e.g., sodium acetate at pH 4.6 vs. phosphate at pH 7.4) can alter ligand-receptor interactions .
- Cell-Based Studies: Variability in cell lines (e.g., HEK293 vs. CHO) or expression levels of target proteins may affect potency. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize synthetic yield when scaling up production?
- Intermediate Isolation: Purify the piperidinyl-benzyl chloride intermediate via recrystallization (hexane/EtOAc) to >95% purity before coupling with methylamine .
- Catalytic Optimization: Replace NaBH₄ with Pd/C hydrogenation for higher stereochemical control and reduced byproducts (yield improves from 60% to 70–75%) .
Q. How does the compound function as a ligand in biochemical assays targeting bacterial riboswitches?
The methyl-piperidinyl moiety enhances binding affinity to RNA riboswitches (e.g., TPP riboswitch) by mimicking natural ligands. Key interactions include:
Q. What are the challenges in derivatizing this compound for sensor applications?
- Boronic Acid Functionalization: Attaching pyrene-boronic acid groups (e.g., via Suzuki coupling) enhances quantum capacitance in graphene-based sensors. However, steric hindrance from the piperidine ring requires optimized reaction times (48–72 hours at 80°C) .
- Diazirine Labeling: Incorporation of 3-(trifluoromethyl)-3H-diazirine for photoaffinity labeling requires protecting the amine group with Boc prior to synthesis .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
